molecular formula C12H13N3O B6616038 N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine CAS No. 1343669-24-8

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine

Cat. No.: B6616038
CAS No.: 1343669-24-8
M. Wt: 215.25 g/mol
InChI Key: RGWDFQCCOCLHDY-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group, a furan ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a furan-2-carbaldehyde derivative in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(furan-2-yl)methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a furan ring.

    N-cyclopropyl-4-(furan-2-yl)-5-ethylpyrimidin-2-amine: Similar structure but with an ethyl group instead of a methyl group.

    N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the furan ring contributes to its reactivity and potential bioactivity. The methyl group further modulates its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-13-12(14-9-4-5-9)15-11(8)10-3-2-6-16-10/h2-3,6-7,9H,4-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWDFQCCOCLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CO2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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